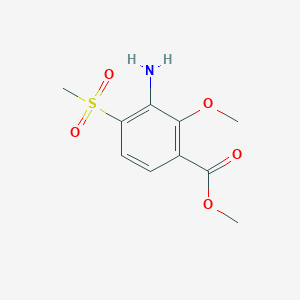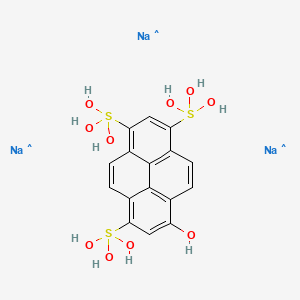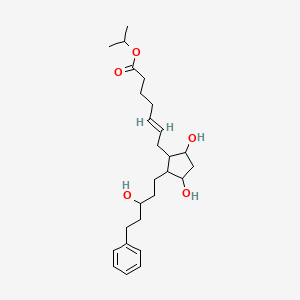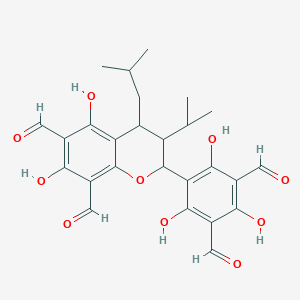
3-epi-Sideroxylonal B; 4-epi-Sideroxylonal C; 8-Formylloxophlebal A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-epi-Sideroxylonal B, 4-epi-Sideroxylonal C, and 8-Formylloxophlebal A are natural phenolic compounds primarily extracted from the branches of Eucalyptus species, such as Eucalyptus globulus
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-epi-Sideroxylonal B, 4-epi-Sideroxylonal C, and 8-Formylloxophlebal A typically involves the extraction from natural sources rather than synthetic routes. These compounds can be isolated from the branches of Eucalyptus globulus using solvent extraction methods. The extraction process generally involves the use of ethanol or hexane as solvents, followed by chromatographic purification to obtain the pure compounds .
Industrial Production Methods
Industrial production of these compounds is not well-documented, as they are primarily obtained through natural extraction methods. advancements in biotechnological methods and large-scale extraction techniques could potentially enhance the yield and purity of these compounds for industrial applications.
化学反応の分析
Types of Reactions
3-epi-Sideroxylonal B, 4-epi-Sideroxylonal C, and 8-Formylloxophlebal A undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple hydroxyl and aldehyde groups in their structures.
Common Reagents and Conditions
Common reagents used in the reactions of these compounds include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the phenolic structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of quinones, while reduction reactions may yield alcohol derivatives.
科学的研究の応用
Chemistry: These compounds are used as intermediates in the synthesis of other complex molecules and as reference standards in analytical chemistry.
Biology: They exhibit significant biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research has shown that these compounds can inhibit human plasminogen activator inhibitor type-1, making them potential candidates for therapeutic applications.
Industry: Due to their natural origin and biological activities, these compounds are explored for use in natural product-based formulations and as bioactive additives in various industrial products.
作用機序
The mechanism of action of 3-epi-Sideroxylonal B, 4-epi-Sideroxylonal C, and 8-Formylloxophlebal A involves their interaction with specific molecular targets and pathways. These compounds are known to inhibit enzymes such as human plasminogen activator inhibitor type-1, which plays a role in regulating fibrinolysis . The inhibition of this enzyme can lead to increased fibrinolytic activity, which is beneficial in preventing blood clots and related conditions .
類似化合物との比較
Similar Compounds
Sideroxylonal A: Another phloroglucinol dimer with similar biological activities and chemical properties.
Sideroxylonal B: A closely related compound with slight structural differences that affect its biological activity.
Uniqueness
3-epi-Sideroxylonal B, 4-epi-Sideroxylonal C, and 8-Formylloxophlebal A are unique due to their specific stereochemistry and the presence of multiple functional groups that contribute to their diverse biological activities. Their ability to inhibit specific enzymes and their natural origin make them valuable for various scientific and industrial applications .
特性
IUPAC Name |
2-(3,5-diformyl-2,4,6-trihydroxyphenyl)-5,7-dihydroxy-4-(2-methylpropyl)-3-propan-2-yl-3,4-dihydro-2H-chromene-6,8-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O10/c1-10(2)5-12-17(11(3)4)26(19-23(34)13(6-27)20(31)14(7-28)24(19)35)36-25-16(9-30)21(32)15(8-29)22(33)18(12)25/h6-12,17,26,31-35H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQDMQGEKNBIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(C(OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

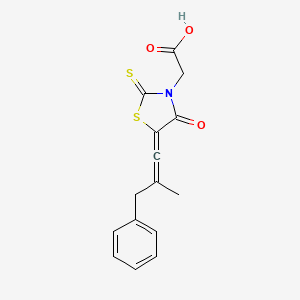
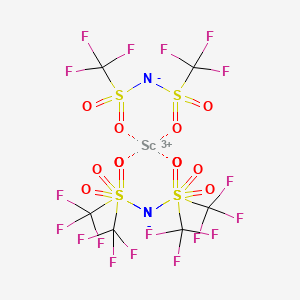
![7-(3,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one](/img/structure/B12326461.png)
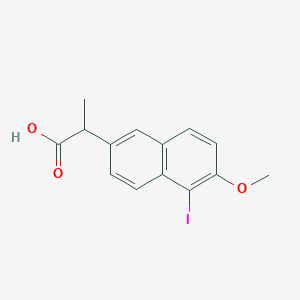
![2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one](/img/structure/B12326469.png)
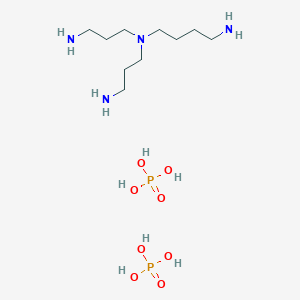
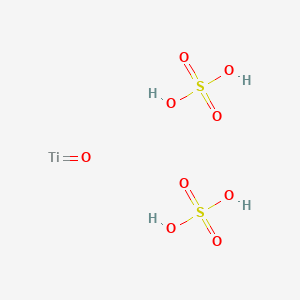
![6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13-tetrone](/img/structure/B12326485.png)
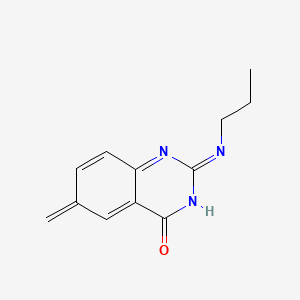
![[1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)-](/img/structure/B12326504.png)
